Tocopherol calcium succinate
Overview
Description
Tocopherol calcium succinate is a derivative of tocopherol, which is a form of vitamin E. Tocopherols are a class of organic compounds that are known for their antioxidant properties. This compound is specifically used for its enhanced stability and bioavailability compared to other forms of tocopherol. It is commonly used in dietary supplements and has various applications in the fields of medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tocopherol calcium succinate typically involves the esterification of tocopherol with succinic acid, followed by the formation of the calcium salt. The process can be summarized in the following steps:
Esterification: Tocopherol is reacted with succinic anhydride in the presence of a catalyst such as pyridine to form tocopherol succinate.
Salt Formation: The tocopherol succinate is then reacted with a calcium compound, such as calcium hydroxide or calcium carbonate, to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and salt formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Tocopherol calcium succinate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it acts as an antioxidant by scavenging free radicals.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.
Substitution: The compound can undergo substitution reactions, where the succinate group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out under mild conditions to prevent degradation of the tocopherol moiety.
Reduction: Reducing agents such as ascorbic acid and glutathione are commonly used in biological systems.
Substitution: Substitution reactions can be carried out using various nucleophiles under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: The major products formed are tocopherol quinones and other oxidized derivatives.
Reduction: The primary product is the reduced form of tocopherol, which retains its antioxidant properties.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
Tocopherol calcium succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antioxidant mechanisms and to develop new antioxidant formulations.
Biology: The compound is studied for its role in cellular protection against oxidative stress and its effects on cell signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: It is used as an additive in food and cosmetic products to enhance shelf life and stability by preventing oxidation.
Mechanism of Action
The primary mechanism of action of tocopherol calcium succinate is its antioxidant activity. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound also modulates various signaling pathways involved in inflammation and cell survival. The molecular targets include enzymes involved in oxidative stress response and transcription factors that regulate antioxidant gene expression.
Comparison with Similar Compounds
Alpha-Tocopherol: The most common form of vitamin E, known for its high bioavailability and antioxidant activity.
Gamma-Tocopherol: Another form of vitamin E with distinct antioxidant properties and a different profile of biological activity.
Tocotrienols: Related compounds with unsaturated side chains, which have additional health benefits beyond those of tocopherols.
Uniqueness of Tocopherol Calcium Succinate: this compound is unique due to its enhanced stability and bioavailability compared to other forms of tocopherol. The presence of the succinate group and the calcium salt form improves its solubility and absorption in the body, making it a preferred choice for dietary supplements and therapeutic applications.
Properties
IUPAC Name |
calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBRBCVWVLFHH-QAKUKHITSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H106CaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14464-85-8, 14638-18-7 | |
Record name | Tocopherol calcium succinate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Tocopherol calcium succinate, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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